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Compound of Interest

Compound Name: 4-Pentylbenzaldehyde

Cat. No.: B1294691 Get Quote

This technical guide provides a comprehensive overview of 4-Pentylbenzaldehyde, a

significant organic compound with applications in various fields of chemical research and

development. This document, intended for researchers, scientists, and drug development

professionals, details its chemical identity, physicochemical properties, spectroscopic data, and

potential synthetic methodologies.

Chemical Identity
IUPAC Name: 4-pentylbenzaldehyde[1]

Synonyms: A variety of synonyms are used in literature and commercial listings for 4-
Pentylbenzaldehyde, reflecting its structure and common naming conventions. These include:

p-Pentylbenzaldehyde[1]

4-n-Pentylbenzaldehyde

4-n-Amylbenzaldehyde[1]

Benzaldehyde, 4-pentyl-

Physicochemical Properties
A summary of the key physical and chemical properties of 4-Pentylbenzaldehyde is presented

in the table below. This data is essential for its handling, purification, and use in chemical
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reactions.

Property Value

Molecular Formula C₁₂H₁₆O

Molecular Weight 176.25 g/mol

Boiling Point 142-144 °C at 2 mmHg

Refractive Index 1.5215

Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of 4-
Pentylbenzaldehyde. The following sections detail its expected and reported spectral data.

Mass Spectrometry
The mass spectrum of 4-Pentylbenzaldehyde is characterized by a molecular ion peak and

specific fragmentation patterns that are indicative of its structure.

Molecular Ion (M⁺): m/z = 176

Key Fragmentation Peaks: Analysis of the fragmentation pattern reveals the loss of the

aldehyde proton (M-1), the entire aldehyde group (M-29), and cleavage of the pentyl chain.

Infrared (IR) Spectroscopy
The IR spectrum of 4-Pentylbenzaldehyde displays characteristic absorption bands

corresponding to its functional groups.

Wavenumber (cm⁻¹) Vibration

~2925-2855 C-H stretch (alkyl)

~2820, 2720 C-H stretch (aldehyde)

~1700 C=O stretch (aldehyde)

~1605, 1575 C=C stretch (aromatic)
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Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for 4-Pentylbenzaldehyde are not readily available in

public databases, the expected chemical shifts can be reliably predicted based on the analysis

of structurally similar compounds, such as 4-ethylbenzaldehyde and other 4-substituted

benzaldehydes.

¹H NMR (Predicted):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.9 s 1H Aldehyde (-CHO)

~7.8 d 2H
Aromatic (ortho to -

CHO)

~7.3 d 2H
Aromatic (ortho to

pentyl)

~2.7 t 2H Benzylic (-CH₂-)

~1.6 m 2H -CH₂-

~1.3 m 4H -CH₂-CH₂-

~0.9 t 3H Terminal -CH₃

¹³C NMR (Predicted):
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Chemical Shift (δ, ppm) Assignment

~192 Aldehyde Carbonyl (C=O)

~150 Aromatic (C-pentyl)

~135 Aromatic (C-CHO)

~130 Aromatic (CH, ortho to -CHO)

~129 Aromatic (CH, ortho to pentyl)

~36 Benzylic (-CH₂)

~31.5 -CH₂-

~31 -CH₂-

~22.5 -CH₂-

~14 Terminal -CH₃

Experimental Protocols: Synthesis of 4-
Pentylbenzaldehyde
Several synthetic routes can be envisioned for the preparation of 4-Pentylbenzaldehyde. A

highly effective and versatile method is the Suzuki cross-coupling reaction. The following

protocol is adapted from established procedures for the synthesis of substituted biaryls and

related compounds.

Reaction: Suzuki Coupling of 4-Bromobenzaldehyde with n-Pentylboronic Acid

Materials:

4-Bromobenzaldehyde

n-Pentylboronic acid

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)

Toluene

Ethanol

Water

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-

bromobenzaldehyde (1.0 eq), n-pentylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq),

and triphenylphosphine (0.08 eq).

Add a 3:1 mixture of toluene and ethanol to the flask.

Prepare a 2M aqueous solution of potassium carbonate and add it to the reaction mixture.

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours. Monitor

the reaction progress by thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

Add water and diethyl ether to the reaction mixture and transfer to a separatory funnel.

Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude

product.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient to yield pure 4-Pentylbenzaldehyde.
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Reaction Mechanism and Visualization
The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a

palladium catalyst. The key steps include oxidative addition, transmetalation, and reductive

elimination.

Pd(0) Catalyst

Oxidative Addition
Intermediate

 + Ar-X 

Transmetalation
Intermediate

 + [R-B(OH)₃]⁻ Product Complex
Reductive
Elimination 4-Pentylbenzaldehyde

(Ar-R)

Pd(0) Catalyst
(Regenerated)

4-Bromobenzaldehyde
(Ar-X)

n-Pentylboronic Acid
(R-B(OH)₂)Base (e.g., K₂CO₃)

Activates

Click to download full resolution via product page

Suzuki Coupling Catalytic Cycle for the Synthesis of 4-Pentylbenzaldehyde.

Potential Applications
Benzaldehyde and its derivatives are known to exhibit a range of biological activities, including

antimicrobial and insecticidal properties. The lipophilic pentyl group in 4-Pentylbenzaldehyde
may enhance its interaction with biological membranes, making it a candidate for investigation

in drug discovery and agrochemical research. Furthermore, as a substituted benzaldehyde, it

serves as a versatile intermediate in the synthesis of more complex molecules, including

pharmaceuticals, liquid crystals, and polymers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to 4-Pentylbenzaldehyde].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294691#iupac-name-and-synonyms-for-4-
pentylbenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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